RNA Polymerase I Substrate Preference
In a direct head-to-head substitution assay using purified RNA polymerases, 5-methyl-UTP was utilized 1.7-fold more efficiently than unmodified UTP by DNA-dependent RNA polymerase I purified from cherry salmon (Oncorhynchus masou) liver nuclei [1]. By contrast, RNA polymerase II from the same source utilized unmodified UTP most efficiently, demonstrating polymerase-specific discrimination of the 5-methyl modification. Kinetic analyses attributed this differential utilization to differences in catalytic activity (Vmax) rather than substrate affinity [1]. The 5-methyl-, chloro-, bromo-, and iodo derivatives of UTP were all utilized more efficiently than UTP by Pol I, indicating that 5-position substitution broadly enhances Pol I substrate acceptance [1].
| Evidence Dimension | RNA polymerase I substrate utilization efficiency (relative to UTP baseline) |
|---|---|
| Target Compound Data | 5-methyl-UTP: 1.7-fold more efficient than UTP |
| Comparator Or Baseline | Unmodified UTP (set as 1.0 baseline) |
| Quantified Difference | 1.7-fold increased utilization by RNA Pol I |
| Conditions | RNA polymerases I and II purified from cherry salmon (Oncorhynchus masou) liver nuclei; in vitro substitution assay under limited RNA synthesis conditions; J Biochem 1984 |
Why This Matters
This polymerase-specific preference makes 5-methyl-UTP the rational choice over UTP for experiments or production workflows requiring efficient RNA Polymerase I transcription, where unmodified UTP is an inferior substrate.
- [1] Nakayama C, Saneyoshi M. Utilizations of various uridine 5′-triphosphate analogues by DNA-dependent RNA polymerases I and II purified from liver nuclei of the cherry salmon (Oncorhynchus masou). J Biochem, 1984, 96(5): 1501-1509. DOI: 10.1093/oxfordjournals.jbchem.a134979 View Source
